molecular formula C20H12Br2O3 B12917620 3-(3,5-Dibromo-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one CAS No. 6315-70-4

3-(3,5-Dibromo-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one

Cat. No.: B12917620
CAS No.: 6315-70-4
M. Wt: 460.1 g/mol
InChI Key: VPEHKIYQFVOKIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dibromo-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one (CAS 76-62-0), also known as 3,3-bis(3,5-dibromo-4-hydroxyphenyl)-1(3H)-isobenzofuranone or 3,3,5,5-tetrabromophenolphthalein, is a halogenated derivative of phenolphthalein. Its molecular formula is C₂₀H₁₀Br₄O₄ (MW: 633.91 g/mol), featuring a central isobenzofuranone core substituted with two 3,5-dibromo-4-hydroxyphenyl groups and one phenyl ring . This compound exhibits a high logP value of 5.43, indicating significant hydrophobicity . It is analyzed via reverse-phase HPLC using a Newcrom R1 column, highlighting its stability and separation efficiency under standard chromatographic conditions .

The compound’s structure includes π–π stacking interactions and hydrogen-bonding capabilities due to hydroxyl and ketone groups, which influence its crystallinity and molecular packing . Its synthesis typically involves bromination of phenolphthalein or modification of 2-benzoylbenzoic acid derivatives .

Properties

CAS No.

6315-70-4

Molecular Formula

C20H12Br2O3

Molecular Weight

460.1 g/mol

IUPAC Name

3-(3,5-dibromo-4-hydroxyphenyl)-3-phenyl-2-benzofuran-1-one

InChI

InChI=1S/C20H12Br2O3/c21-16-10-13(11-17(22)18(16)23)20(12-6-2-1-3-7-12)15-9-5-4-8-14(15)19(24)25-20/h1-11,23H

InChI Key

VPEHKIYQFVOKIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C(=C4)Br)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dibromo-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one typically involves the bromination of a precursor compound, followed by cyclization and functional group modifications. One common method includes the bromination of 4-hydroxybenzaldehyde to obtain 3,5-dibromo-4-hydroxybenzaldehyde. This intermediate is then subjected to further reactions to introduce the isobenzofuran moiety and the phenyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dibromo-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various brominated and non-brominated derivatives, quinones, and substituted phenylisobenzofurans .

Scientific Research Applications

3-(3,5-Dibromo-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 3-(3,5-Dibromo-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromo-hydroxyphenyl group can form hydrogen bonds and halogen interactions with target proteins, modulating their activity. The phenylisobenzofuran moiety may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents/Modifications Key Applications/Properties References
Target Compound C₂₀H₁₀Br₄O₄ 3,5-Dibromo-4-hydroxyphenyl, phenyl HPLC analysis; high logP (5.43)
Benzbromarone C₁₇H₁₂Br₂O₃ 2-Ethylbenzofuran, 3,5-dibromo-4-hydroxyphenyl Uricosuric agent (gout treatment)
3-Phenylisobenzofuran-1(3H)-one C₁₄H₁₀O₂ Phenyl Precursor for derivatives; crystallinity
3-(3,4-Dimethyl-anilino)-2-benzofuran-1(3H)-one C₁₆H₁₅NO₂ 3,4-Dimethylanilino N–H⋯O hydrogen bonding; π–π interactions

Benzbromarone

Benzbromarone (CAS 551-08-6) shares the 3,5-dibromo-4-hydroxyphenyl moiety but replaces the isobenzofuranone core with a 2-ethylbenzofuran group. This structural difference reduces its molecular weight (423.09 g/mol) and alters pharmacokinetics, enhancing its uricosuric activity by inhibiting renal urate reabsorption . Unlike the target compound, Benzbromarone is clinically used for gout management but has been linked to hepatotoxicity in some cases .

3-Phenylisobenzofuran-1(3H)-one Derivatives

Derivatives such as 3-(5,6,7,8-tetrahydro-2-naphthyl)isobenzofuran-1(3H)-one (C₁₈H₁₆O₂) feature annelated cyclohexane rings, which increase steric bulk and alter π–π interactions. These modifications reduce solubility but improve thermal stability compared to the target compound .

Substituted Benzofuranones with Hydrogen-Bonding Motifs

The compound 3-(3,4-dimethyl-anilino)-2-benzofuran-1(3H)-one (C₁₆H₁₅NO₂) demonstrates how substituents like dimethylanilino introduce N–H⋯O hydrogen bonds, forming C(6) chains in crystal lattices. This contrasts with the target compound’s Br-mediated halogen bonding and hydroxyl group interactions .

Pharmacological and Functional Comparisons

Table 2: Pharmacological and Analytical Properties

Compound Biological Activity Analytical Method Key Findings
Target Compound Not explicitly reported HPLC (Newcrom R1 column) logP = 5.43; stable under RP-HPLC
Benzbromarone Uricosuric, antiarthritic In vitro aggregation assays Inhibits amylin aggregation (IC₅₀: ~5 μM)
Quercetin (Comparison) Antioxidant, anti-amyloid Spectrophotometry Inhibits amylin aggregation (IC₅₀: ~10 μM)
  • This suggests halogenation enhances binding to amyloidogenic peptides.

Biological Activity

The compound 3-(3,5-Dibromo-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one is a synthetic organic molecule that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique structure, characterized by a dibromo-substituted phenolic moiety and an isobenzofuran core, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H12Br2O4C_{17}H_{12}Br_2O_4. The compound features several functional groups that contribute to its biological activity:

  • Dibromo Group : Enhances lipophilicity and may influence receptor binding.
  • Hydroxy Group : Potential for hydrogen bonding, affecting solubility and interaction with biological targets.
  • Isobenzofuran Core : Known for its role in various pharmacological activities.
PropertyValue
Molecular Weight404.08 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
LogPEstimated > 4.0

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of dibromo-substituted phenols have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects of related dibromo compounds on human cancer cell lines (e.g., MCF-7 breast cancer cells), it was found that:

  • IC50 Values : The IC50 for the tested compound was approximately 25 µM.
  • Mechanism : Induction of apoptosis was confirmed through Annexin V staining and caspase activation assays.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria.

Research Findings

A study evaluated the antimicrobial efficacy of related dibromo compounds against Staphylococcus aureus and Escherichia coli:

  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 10 to 30 µg/mL.
  • Mechanism : Disruption of bacterial cell membrane integrity was observed.

Antioxidant Activity

The antioxidant potential of dibromo-substituted phenols has been documented, suggesting that this compound may scavenge free radicals effectively.

Experimental Results

In vitro assays measuring DPPH radical scavenging activity indicated that the compound exhibited a significant antioxidant effect with an IC50 value of approximately 15 µM.

Environmental Impact

Given the compound's structural characteristics, it is also relevant to consider its environmental behavior. Studies on related dibromo compounds have shown their persistence in soil and water systems, raising concerns about bioaccumulation and toxicity to aquatic organisms.

Table 2: Environmental Persistence Data

CompoundHalf-Life in Water (days)Bioaccumulation Factor (BAF)
This compoundTBDTBD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.